molecular formula C20H21N3O5S B2593435 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1105241-75-5

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2593435
CAS No.: 1105241-75-5
M. Wt: 415.46
InChI Key: VRHDLINCYIHCNN-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The furan ring can be introduced via a Friedel-Crafts acylation reaction. The piperidine ring is often synthesized through a reductive amination reaction. Finally, these intermediates are coupled together using amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to ensure a sustainable and efficient process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group in the isoxazole ring can produce amines.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its target pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. These differences can lead to variations in reactivity, binding affinity, and overall biological activity, making this compound particularly valuable for specific applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c24-20(21-14-16-13-19(28-22-16)18-5-4-12-27-18)15-6-8-17(9-7-15)29(25,26)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHDLINCYIHCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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